

An In-depth Technical Guide to 3,5-Diiodopyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Diiodopyridine

Cat. No.: B1353092

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodopyridine is a halogenated heterocyclic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural and electronic properties, imparted by the presence of two iodine atoms on the pyridine ring, make it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of **3,5-diiodopyridine**, with a focus on its relevance to researchers and professionals in drug development. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are presented to facilitate a deeper understanding and practical application of this versatile compound.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of halogen substituents, particularly iodine, onto the pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to participate in halogen bonding and cross-coupling reactions. **3,5-Diiodopyridine**, with its symmetrical substitution pattern, offers a unique

platform for the design and synthesis of novel compounds with tailored biological activities and material properties.

While the precise historical account of the initial discovery of **3,5-diiodopyridine** is not extensively documented in readily available literature, its synthesis and study are intrinsically linked to the broader exploration of halogenated pyridines. The development of synthetic methodologies for such compounds has been a continuous effort, driven by their utility as versatile intermediates.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of **3,5-diiodopyridine** is crucial for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of **3,5-Diiodopyridine**

Property	Value	Reference
Molecular Formula	C ₅ H ₃ I ₂ N	
Molecular Weight	330.89 g/mol	
CAS Number	53710-18-2	
Appearance	Not specified, likely a solid	
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Not specified	

Table 2: Spectroscopic Data of **3,5-Diiodopyridine**

Spectroscopic Technique	Key Data	Reference
^1H NMR	Expected signals in the aromatic region.	
^{13}C NMR	Expected signals for pyridine ring carbons.	
Mass Spectrometry (MS)	Molecular ion peak (M^+) expected at m/z 331.	
Infrared (IR) Spectroscopy	Characteristic peaks for C-H and C-N stretching of the pyridine ring.	

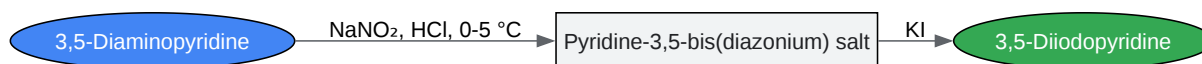
Note: Experimentally determined spectroscopic data for **3,5-diiodopyridine** is not readily available in the searched literature. The information provided is based on expectations for its chemical structure.

Synthesis of 3,5-Diiodopyridine

The synthesis of **3,5-diiodopyridine** can be approached through various methods, with the Sandmeyer reaction being a prominent and historically significant route for the introduction of halogens onto aromatic rings. This section details a plausible and widely applicable experimental protocol for the synthesis of **3,5-diiodopyridine** from 3,5-diaminopyridine.

Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting an amino group on an aromatic ring into a halide via a diazonium salt intermediate.



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Caption: Synthesis of **3,5-Diiodopyridine** via Sandmeyer Reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Sandmeyer reaction on aromatic amines.

Materials:

- 3,5-Diaminopyridine
- Sodium nitrite (NaNO_2)
- Concentrated Hydrochloric acid (HCl)
- Potassium iodide (KI)
- Deionized water
- Ice
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Beakers
- Separatory funnel
- Rotary evaporator

Procedure:

Step 1: Diazotization of 3,5-Diaminopyridine

- In a round-bottom flask, dissolve a known amount of 3,5-diaminopyridine in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirring solution of the aminopyridine salt. Maintain the temperature between 0 and 5 °C throughout the addition.
- After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the pyridine-3,5-bis(diazonium) chloride salt.

Step 2: Iodination

- In a separate beaker, dissolve an excess of potassium iodide in water.
- Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
- Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.

Step 3: Work-up and Purification

- Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).
- Combine the organic extracts and wash them with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure **3,5-diiodopyridine**.

Applications in Drug Discovery and Medicinal Chemistry

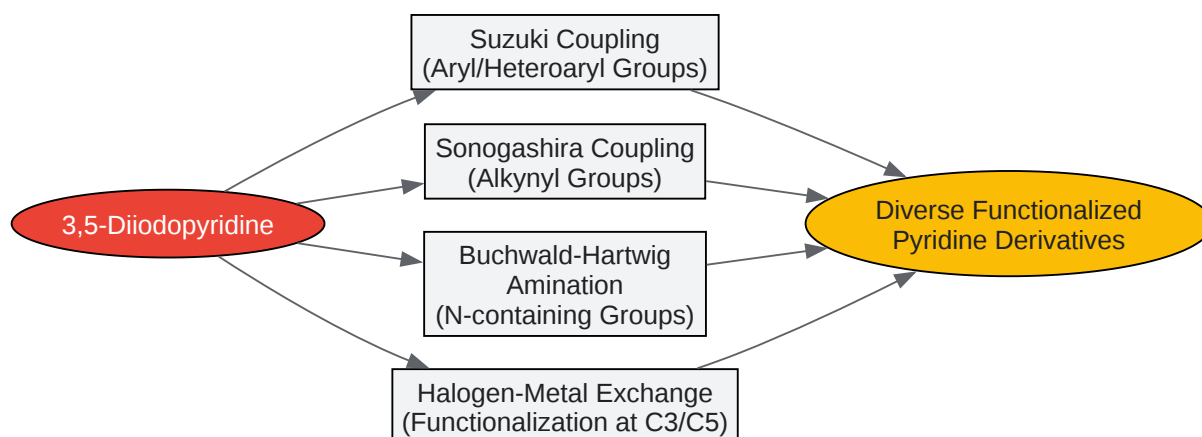
Halogenated pyridines are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. The presence of iodine atoms in **3,5-diiodopyridine** offers several advantages in drug design and development:

- **Scaffold for Synthesis:** The iodine atoms serve as versatile handles for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the construction of complex molecular architectures with potential therapeutic applications.
- **Modulation of Physicochemical Properties:** The lipophilicity of a drug candidate is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of iodine atoms can increase lipophilicity, which can be strategically utilized to optimize the pharmacokinetic profile of a molecule.
- **Halogen Bonding:** The iodine atoms in **3,5-diiodopyridine** can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-receptor binding. This can contribute to the affinity and selectivity of a drug candidate for its biological target.

While specific examples of marketed drugs that are direct derivatives of **3,5-diiodopyridine** are not prominent in the literature, its structural motif is found in numerous research compounds with potential therapeutic activities. The general importance of di-substituted pyridines in medicinal chemistry suggests that **3,5-diiodopyridine** is a valuable starting material for the exploration of new chemical space in drug discovery programs targeting a wide range of diseases.

Logical Relationships in Synthetic Chemistry

The utility of **3,5-diiodopyridine** in synthetic chemistry stems from its ability to undergo a variety of chemical transformations. The following diagram illustrates the logical relationships between **3,5-diiodopyridine** and its potential synthetic elaborations.



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Caption: Synthetic utility of **3,5-Diiodopyridine**.

Conclusion

3,5-Diiodopyridine is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. While its early history is not prominently documented, its synthesis via established methods like the Sandmeyer reaction is straightforward. The presence of two iodine atoms provides a unique combination of properties that make it an attractive starting material for the construction of complex molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of the available information on **3,5-diiodopyridine**, including its properties, synthesis, and potential applications, to serve as a valuable resource for researchers and professionals in the field. Further research into the specific applications and biological activities of derivatives of **3,5-diiodopyridine** is warranted and holds promise for the discovery of novel therapeutic agents and functional materials.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com